molecular formula C15H11FO4 B6406119 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% CAS No. 1261926-96-8

3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95%

Cat. No.: B6406119
CAS No.: 1261926-96-8
M. Wt: 274.24 g/mol
InChI Key: FKCBNLNAEBZLFR-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid (3-FMCB) is a synthetic compound that belongs to the class of organic compounds known as benzoic acids. It is a white crystalline solid with a melting point of 156-158°C and a boiling point of 468°C. 3-FMCB is a fluorinated derivative of 2-methylbenzoic acid, an organic compound commonly used in the production of polymers, plastics, and pharmaceuticals. 3-FMCB has been extensively studied for its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% has been extensively studied for its potential applications in scientific research and laboratory experiments. It has been found to be a useful reagent for the synthesis of a variety of organic compounds. 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% has also been used as a catalyst for the synthesis of polymers, plastics, and pharmaceuticals. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% has been used as a precursor in the synthesis of a number of biologically active compounds, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, donating a proton to the target molecule, which results in the formation of a new molecule. This process is known as protonation. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% has been found to act as a Lewis acid, which can form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% have not been extensively studied. However, it has been found to have some antifungal activity, and it has been suggested that it may have potential applications in the treatment of fungal infections. In addition, 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% has been found to have some anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% is a relatively easy to synthesize compound, and it is relatively inexpensive to purchase. It is also relatively stable in a variety of laboratory conditions, making it a useful reagent for a variety of laboratory experiments. However, 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% is relatively toxic and should be handled with care. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% are still being explored. Future research should focus on the development of new synthetic methods for the production of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95%, as well as the investigation of its potential applications in the treatment of fungal infections, inflammatory diseases, and other medical conditions. In addition, further research should be conducted on the biochemical and physiological effects of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95%, as well as its mechanism of action. Finally, further studies should be conducted to determine the optimal conditions for the use of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% in laboratory experiments.

Synthesis Methods

3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% can be synthesized through a variety of methods. The most common approach involves the reaction of 4-chloro-3-fluorophenol with 2-methylbenzoic acid in the presence of an acidic catalyst, such as sulfuric acid. This reaction results in the formation of 3-(4-Carboxy-3-fluorophenyl)-2-methylbenzoic acid, 95% as a white crystalline solid. Other methods of synthesis include the reaction of 4-chloro-3-fluorophenol with an alkyl halide, such as bromoethane, in the presence of an acid catalyst.

Properties

IUPAC Name

3-(4-carboxy-3-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-10(3-2-4-11(8)14(17)18)9-5-6-12(15(19)20)13(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBNLNAEBZLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690920
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-96-8
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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